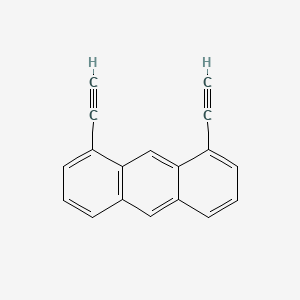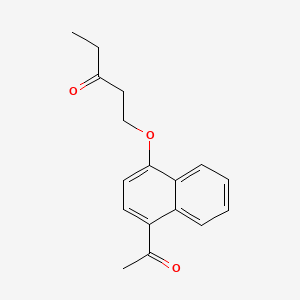
1-(4-Acetyl-1-naphthyloxy)-3-pentanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetyl-1-naphthyloxy)-3-pentanone is an organic compound characterized by the presence of a naphthalene ring substituted with an acetyl group and an ether linkage to a pentanone chain
Méthodes De Préparation
The synthesis of 1-(4-Acetyl-1-naphthyloxy)-3-pentanone typically involves the reaction of 4-acetylnaphthol with a suitable alkylating agent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like acetone. The industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(4-Acetyl-1-naphthyloxy)-3-pentanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating mixtures.
Applications De Recherche Scientifique
1-(4-Acetyl-1-naphthyloxy)-3-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Acetyl-1-naphthyloxy)-3-pentanone involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group and the naphthalene ring play crucial roles in binding to these targets, influencing biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
1-(4-Acetyl-1-naphthyloxy)-3-pentanone can be compared with similar compounds such as:
- **1-(4-Acetyl-1-n
Propriétés
Numéro CAS |
73663-73-7 |
|---|---|
Formule moléculaire |
C17H18O3 |
Poids moléculaire |
270.32 g/mol |
Nom IUPAC |
1-(4-acetylnaphthalen-1-yl)oxypentan-3-one |
InChI |
InChI=1S/C17H18O3/c1-3-13(19)10-11-20-17-9-8-14(12(2)18)15-6-4-5-7-16(15)17/h4-9H,3,10-11H2,1-2H3 |
Clé InChI |
PXQISXLRLFSIAU-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CCOC1=CC=C(C2=CC=CC=C21)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


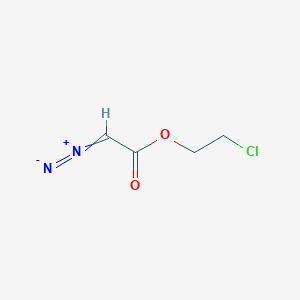
![1-{[Chloro(dimethyl)silyl]methyl}piperidin-2-one](/img/structure/B14451008.png)
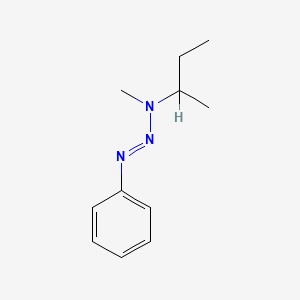
![N-{4-Hydroxy-3-[(4-methylpiperazin-1-yl)methyl]phenyl}acetamide](/img/structure/B14451025.png)


![8-(2-Ethoxyethyl)-7-phenyl[1,2,4]triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B14451034.png)
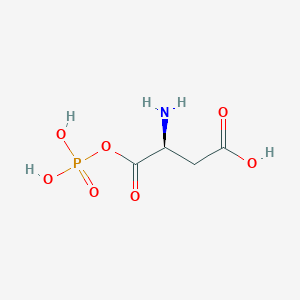

![1-[(But-3-en-2-yl)sulfanyl]naphthalene](/img/structure/B14451053.png)
![2-[3-(3-Ethyl-1,3-benzoselenazol-2(3H)-ylidene)prop-1-en-1-yl]-1,3-benzoxazole](/img/structure/B14451054.png)
